Cytotoxic Potency Against P-388 Murine Leukemia Cells: Isoapetalic Acid vs. Methyl Isoapetalic
In a direct comparison, isoapetalic acid demonstrates significantly lower cytotoxic activity against P-388 murine leukemia cells compared to its methyl ester derivative. This establishes isoapetalic acid as the less potent, and potentially more selective, parent compound for further structural modification [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 8.51 µg/mL |
| Comparator Or Baseline | Methyl isoapetalic: 1.47 µg/mL |
| Quantified Difference | Methyl isoapetalic is 5.8-fold more potent |
| Conditions | Murine leukemia P-388 cell line |
Why This Matters
For researchers exploring the chromanone scaffold, isoapetalic acid serves as a well-defined, moderate-activity baseline, allowing for clear quantification of potency gains achieved through synthetic modifications like methylation.
- [1] Hasanah, U., et al. (2025). Cytotoxicity of Chromanone Acid from the Steam Bark of Calophyllum incrassatum against P-388 Leukemia Murine Cells. Chimica et Natura Acta, 13(2). View Source
